molecular formula C11H15NO2 B3390125 1-(cyclopropylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid CAS No. 953906-47-3

1-(cyclopropylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid

Cat. No.: B3390125
CAS No.: 953906-47-3
M. Wt: 193.24 g/mol
InChI Key: IRPSDSAYDMWHCN-UHFFFAOYSA-N
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Description

1-(cyclopropylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid is a pyrrole derivative featuring a cyclopropylmethyl group at the 1-position, methyl groups at the 2- and 5-positions, and a carboxylic acid moiety at the 3-position of the pyrrole ring. Its molecular formula is C₁₁H₁₅NO₂, with a molar mass of 193.24 g/mol .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(cyclopropylmethyl)-2,5-dimethylpyrrole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-7-5-10(11(13)14)8(2)12(7)6-9-3-4-9/h5,9H,3-4,6H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRPSDSAYDMWHCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1CC2CC2)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

953906-47-3
Record name 1-(cyclopropylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid
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Preparation Methods

The synthesis of 1-(cyclopropylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another approach includes alkene cyclopropanation under the action of diazo compounds, ylides, and carbene intermediates . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

1-(Cyclopropylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid undergoes several types of chemical reactions, including:

Scientific Research Applications

1-(Cyclopropylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(cyclopropylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid involves its interaction with molecular targets and pathways. The cyclopropylmethyl group can engage in π-stacking interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Key Observations:

Substituent Effects: Bulk and Lipophilicity: The benzyl and diethoxyphenyl analogs exhibit higher molecular weights and lipophilicity due to aromatic substituents, which may enhance membrane permeability but reduce solubility .

Synthetic Pathways: Ethyl 1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate () is synthesized via esterification of the corresponding carboxylic acid using p-toluenesulfonic acid in ethanol, suggesting analogous routes for related pyrrole derivatives .

Biological Activity

1-(Cyclopropylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid (CAS No. 953906-47-3) is a compound of increasing interest in medicinal and organic chemistry due to its unique structural features and potential biological activities. This article reviews the biological activities associated with this compound, including its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a pyrrole ring with cyclopropylmethyl and dimethyl substituents along with a carboxylic acid functional group. Its molecular formula is C11H15NO2, with a molecular weight of 193.24 g/mol. The structural arrangement allows for diverse interactions with biological targets, potentially influencing various biochemical pathways.

PropertyValue
Molecular FormulaC11H15NO2
Molecular Weight193.24 g/mol
CAS Number953906-47-3
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets through mechanisms such as:

  • Hydrogen Bonding : The carboxylic acid group can form hydrogen bonds with target proteins, enhancing binding affinity.
  • π-stacking Interactions : The cyclopropylmethyl group can engage in π-stacking interactions with aromatic residues in proteins, influencing the conformational dynamics of the target.

These interactions may modulate enzyme activity or receptor signaling pathways, leading to various biological effects.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, compounds with similar structural motifs have shown potent inhibition against various cancer cell lines:

CompoundCell Line TestedIC50 (µM)
Compound AMDA-MB-2310.5
Compound BHCT1160.8
This compoundHepG2TBD

Note: Specific IC50 values for the compound are still being determined.

Anti-inflammatory Activity

The compound's structural features suggest potential anti-inflammatory properties. Similar compounds have demonstrated the ability to inhibit pro-inflammatory cytokine production and reduce inflammation in animal models. For example:

  • Inhibition of Cytokine Production : Compounds analogous to this pyrrole derivative have been shown to reduce levels of IL-6 and TNF-alpha in vitro.

Case Studies

A notable case study investigated the effects of a structurally related compound on inflammatory pathways in murine models. The study found that treatment significantly reduced paw swelling and levels of inflammatory markers compared to control groups.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(cyclopropylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid, and how are intermediates characterized?

  • Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, cyclopropylmethyl groups are introduced via alkylation of pyrrole precursors under basic conditions (e.g., NaH or K₂CO₃ in DMF) . Intermediates are characterized using:

  • ¹H/¹³C NMR : Key signals include the cyclopropylmethyl protons (δ ~0.5–1.5 ppm) and pyrrole ring protons (δ ~6.4–6.5 ppm) .
  • LCMS : To confirm molecular ion peaks (e.g., m/z 241–284 [M+H]⁺ for analogous pyrrole derivatives) .
  • TLC : For monitoring reaction progress and purity .

Q. How is the purity and stability of the compound assessed in experimental settings?

  • Methodology :

  • HPLC/GC : Quantify purity (>95% typically required for research-grade material) .
  • Stability Studies : Store at RT in inert atmospheres; monitor degradation via periodic NMR or LCMS to detect hydrolysis or oxidation .

Q. What are the critical physical and chemical properties relevant to handling and solubility?

  • Key Properties :

  • Molecular Weight : ~249.7 g/mol (analogous compounds) .
  • Solubility : Limited in water; soluble in DMSO, DMF, or dichloromethane (critical for biological assays) .
  • Melting Point : ~201–203°C (based on structurally similar pyrrole-carboxylic acids) .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale preparation?

  • Strategies :

  • Catalytic Optimization : Use Pd catalysts (e.g., Pd(OAc)₂) for coupling reactions to reduce side products .
  • Purification : Column chromatography with gradients (e.g., hexane/EtOAc) improves yield; recrystallization from ethanol enhances purity .
  • Reaction Monitoring : Real-time FTIR to track carbonyl group formation (e.g., carboxylic acid at ~1689 cm⁻¹) .

Q. How are contradictions in NMR or X-ray crystallography data resolved during structural elucidation?

  • Approaches :

  • Dynamic NMR : Detect rotational barriers in cyclopropyl groups causing signal splitting .
  • DFT Calculations : Compare experimental NMR shifts with computed values (software: Gaussian or ORCA) .
  • SHELX Refinement : For crystallographic data, use SHELXL to resolve disorder in cyclopropylmethyl moieties .

Q. What computational tools predict the compound’s reactivity or binding affinity in biological systems?

  • Methods :

  • Docking Studies (AutoDock/Vina) : Model interactions with enzymes like Notum carboxylesterase, a target for pyrrole derivatives .
  • QSAR Models : Correlate substituent effects (e.g., methyl vs. trifluoromethyl groups) with activity .
  • MD Simulations (GROMACS) : Assess stability of the cyclopropyl group in hydrophobic binding pockets .

Key Considerations for Researchers

  • Safety : Handle with nitrile gloves; avoid inhalation (no toxicity data available, but structural analogs show acute toxicity) .
  • Data Reproducibility : Report reaction conditions (e.g., solvent purity, catalyst lot) to mitigate batch variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(cyclopropylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(cyclopropylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid

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